(1S,2S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL
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Overview
Description
(1S,2S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a propan-2-OL backbone, with two chlorine atoms substituted at the 2 and 4 positions of the phenyl ring. The stereochemistry of the compound is denoted by the (1S,2S) configuration, indicating the specific spatial arrangement of the substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,4-dichlorophenylacetone.
Reduction: The ketone group of 2,4-dichlorophenylacetone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Amination: The hydroxyl group is then converted to an amino group through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Utilizing a chiral catalyst to achieve the desired stereochemistry.
Continuous Flow Reactors: To enhance the efficiency and yield of the synthesis process.
Purification: Employing techniques such as crystallization or chromatography to obtain the pure enantiomer.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo further reduction to form secondary amines or alcohols.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium thiolate in dimethyl sulfoxide.
Major Products:
Oxidation: 1-Amino-1-(2,4-dichlorophenyl)propan-2-one.
Reduction: 1-Amino-1-(2,4-dichlorophenyl)propan-2-amine.
Substitution: 1-Amino-1-(2,4-dichlorophenyl)propan-2-thiol.
Scientific Research Applications
(1S,2S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to neurotransmitter receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting mood and behavior.
Comparison with Similar Compounds
(1R,2R)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.
1-Amino-1-(2,4-dichlorophenyl)propan-2-one: The oxidized form of the compound.
1-Amino-1-(2,4-dichlorophenyl)propan-2-amine: The reduced form of the compound.
Uniqueness:
Stereochemistry: The (1S,2S) configuration imparts unique biological activity and selectivity.
Functional Groups: The presence of both amino and hydroxyl groups allows for diverse chemical reactivity and interactions.
Properties
Molecular Formula |
C9H11Cl2NO |
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Molecular Weight |
220.09 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(2,4-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11Cl2NO/c1-5(13)9(12)7-3-2-6(10)4-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9+/m0/s1 |
InChI Key |
MXIZFQFWCWXGED-SSDLBLMSSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=C(C=C(C=C1)Cl)Cl)N)O |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1)Cl)Cl)N)O |
Origin of Product |
United States |
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